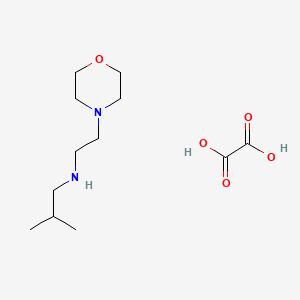

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid

Description

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.C2H2O4/c1-10(2)9-11-3-4-12-5-7-13-8-6-12;3-1(4)2(5)6/h10-11H,3-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWRPQOJOMCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN1CCOCC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid typically involves the reaction of 2-methylpropan-1-amine with 2-chloroethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of high-efficiency mixing and temperature control systems to ensure consistent product quality. The final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

The compound 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid , often referred to in the literature as a morpholine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications across several domains, including medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

Research indicates that derivatives of morpholine compounds exhibit antidepressant effects. The structural modifications in 2-Methyl-N-(2-morpholinoethyl)propan-1-amine may influence serotonin and norepinephrine reuptake inhibition, making it a candidate for developing novel antidepressants.

Case Study:

A study published in Journal of Medicinal Chemistry explored various morpholine derivatives for their binding affinity to serotonin receptors. The findings suggested that modifications similar to those in 2-Methyl-N-(2-morpholinoethyl)propan-1-amine could enhance antidepressant activity through increased receptor affinity .

Anticancer Properties

Morpholine derivatives have also been explored for their potential anticancer properties. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a subject of interest.

Case Study:

In vitro studies demonstrated that certain morpholine-based compounds could induce apoptosis in cancer cells. A specific derivative showed promise in inhibiting tumor growth in xenograft models, suggesting that 2-Methyl-N-(2-morpholinoethyl)propan-1-amine could be further investigated for similar effects .

Neuroprotective Effects

There is growing evidence that compounds with morpholine structures can exert neuroprotective effects, potentially benefiting neurodegenerative conditions such as Alzheimer's disease.

Research Findings:

A comprehensive review highlighted the neuroprotective mechanisms of morpholine derivatives, indicating that they might reduce oxidative stress and inflammation in neuronal cells . This positions 2-Methyl-N-(2-morpholinoethyl)propan-1-amine as a candidate for further exploration in neuropharmacology.

Polymer Chemistry

The unique properties of morpholine-containing compounds have led to their use in polymer synthesis. The incorporation of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Morpholine-Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Control Polymer | 30 | 300 | 200 |

| Morpholine Polymer | 50 | 400 | 250 |

This table illustrates the significant improvements observed when incorporating morpholine derivatives into polymer formulations, demonstrating their utility in advanced material applications.

Chromatographic Applications

The compound has been utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its ability to separate enantiomers effectively makes it valuable for pharmaceutical analysis.

Research Findings:

Studies have shown that using morpholine-based chiral selectors can enhance the resolution of racemic mixtures, providing critical insights into drug purity and efficacy .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring in its structure allows for strong binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

PF-04455242 (2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine oxalic acid)

PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist with selectivity over μ-opioid receptors (MOR). Key distinctions and similarities include:

- Structural Differences: The target compound replaces PF-04455242’s biphenyl sulfonyl-pyrrolidine group with a morpholinoethyl chain. This substitution eliminates the aromatic and sulfonyl moieties, likely reducing KOR affinity but improving solubility due to the morpholine ring’s polarity . Both compounds share a 2-methylpropan-1-amine backbone, suggesting similar metabolic pathways for the amine moiety.

- Pharmacological Data: Parameter PF-04455242 (KOR Antagonist) Target Compound (Inferred) KOR Affinity (Ki) 3 nM (human) Not reported MOR Selectivity ~20-fold (Ki = 64 nM) Likely lower selectivity Bioavailability Demonstrated in phase 1 trials Unknown PF-04455242’s biphenyl group enhances hydrophobic interactions with KOR, while the morpholinoethyl group in the target compound may prioritize solubility over receptor binding .

3-(5-Bromo-1H-indol-3-yl)propan-1-amine Oxalic Acid

This indole-derived oxalic acid salt (CAS: 383133-28-6) shares the propan-1-amine-oxalate motif but differs significantly in its aromatic indole substituent:

- Physicochemical Properties: Molecular weight: 343.18 g/mol vs. ~311 g/mol (estimated for the target compound).

Oxalic Acid Salts in Drug Design

Oxalic acid is widely used to form stable salts with amines. Comparative data from sludge dissolution studies highlight oxalic acid’s role in enhancing solubility for metal ions (e.g., Fe, U, Al), which may parallel its utility in pharmaceutical salt formation .

| Property | Oxalic Acid Salt (General) | Target Compound (Inferred) |

|---|---|---|

| Solubility in Water | High (due to ionic bonding) | Likely moderate to high |

| Thermal Stability | Decomposes >150°C | Expected similar behavior |

Key Research Findings and Implications

- Pharmacological Selectivity: PF-04455242’s KOR selectivity is attributed to its biphenyl-sulfonyl-pyrrolidine group, a feature absent in the target compound. Morpholinoethyl derivatives are less common in opioid antagonists but may find utility in central nervous system (CNS) drugs due to improved blood-brain barrier penetration .

- Synthetic Feasibility: The morpholinoethyl group is synthetically accessible via nucleophilic substitution reactions, similar to pyrrolidine derivatives in PF-04455242 .

- Toxicity Considerations : Oxalic acid’s nephrotoxicity at high doses necessitates careful formulation to balance solubility and safety .

Biological Activity

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholino group, which is known to enhance solubility and bioavailability. The oxalic acid moiety may contribute to its biological activity through various mechanisms, including interaction with metabolic pathways.

The biological activity of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which plays a role in cancer cell metabolism. Inhibition of LDH can lead to reduced tumor growth by disrupting anaerobic metabolism .

- Ion Channel Modulation : Compounds that modulate ion channels have therapeutic applications in various disorders. The morpholino group may interact with potassium channels, influencing cellular excitability and neurotransmitter release .

Antitumor Activity

Research indicates that derivatives of similar structural frameworks exhibit significant antitumor properties. A study demonstrated that compounds with morpholino groups showed enhanced cytotoxicity against various cancer cell lines, suggesting that 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid may possess similar effects .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Further studies are needed to assess the specific antimicrobial activity of this compound .

Case Studies

| Study | Findings |

|---|---|

| Antitumor Activity Evaluation | A derivative of the compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor effects. |

| Antimicrobial Screening | Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting significant antimicrobial potential. |

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the toxicological profile. Preliminary studies indicate that compounds similar in structure exhibit dose-dependent toxicity; thus, careful evaluation is necessary to determine safe dosage levels for therapeutic use .

Q & A

Basic: What are the recommended synthetic methodologies for 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid?

Methodological Answer:

- Step 1: Reaction Pathway Design

Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes. This approach minimizes trial-and-error experimentation and identifies intermediates or transition states . - Step 2: Reactor Design

Optimize reactor parameters (e.g., temperature, pressure, catalyst loading) based on reaction fundamentals. Refer to CRDC subclass RDF2050112 for guidelines on reactor design and scalability . - Step 3: Experimental Validation

Validate computational predictions via small-scale batch reactions, monitoring yield and purity using HPLC or NMR (see FAQ 2).

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Assign peaks using ¹H/¹³C NMR to confirm the morpholinoethyl and oxalate moieties. Cross-reference with PubChem spectral data (e.g., InChI keys) for structural validation . - Mass Spectrometry (MS):

Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Compare with non-targeted MS/MS libraries (e.g., MassBank entries) . - Impurity Profiling:

Use pharmacopeial standards (e.g., EP impurities) to quantify byproducts via reverse-phase HPLC. Reference impurity retention times from pharmacopeial guidelines .

Advanced: How can reaction conditions be systematically optimized?

Methodological Answer:

- Factorial Design:

Implement a 2^k factorial design to evaluate interactions between variables (e.g., solvent polarity, stoichiometry). For example, a 3-factor design (temperature, pH, reaction time) reduces experimental runs while maximizing data utility . - Computational Feedback Loops:

Integrate experimental results with quantum mechanical/molecular mechanical (QM/MM) simulations to iteratively refine conditions. ICReDD’s approach exemplifies this integration .

Advanced: How to resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

- Cross-Validation:

Re-analyze samples using orthogonal techniques (e.g., FT-IR for functional groups vs. XRD for crystallinity). For MS/NMR discrepancies, verify sample purity via spiking experiments with reference standards . - Statistical Analysis:

Apply multivariate analysis (e.g., principal component analysis) to identify outliers or systematic errors in datasets. This aligns with methodological frameworks for data integration .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Exposure Mitigation:

Use fume hoods and PPE (gloves, goggles) to minimize inhalation/skin contact. Follow OSHA guidelines (29 CFR 1910.1020) for air sampling and medical surveillance if exposure occurs . - First Aid Measures:

In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical evaluation. Reference Safety Data Sheet (SDS) protocols for chemical-specific guidance .

Advanced: How to model the compound’s reactivity in silico?

Methodological Answer:

- Quantum Chemical Calculations:

Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are standard for such analyses . - Molecular Dynamics (MD):

Simulate solvation effects and intermolecular interactions to predict solubility or stability under varying conditions. Integrate results with experimental kinetic data .

Basic: How to establish purity criteria for this compound?

Methodological Answer:

- Chromatographic Thresholds:

Set acceptance criteria (e.g., ≥95% purity) using HPLC-UV/ELSD. Compare against EP impurity standards (e.g., MM0002.xx series) to quantify residual solvents or byproducts . - Melting Point Analysis:

Validate crystallinity via differential scanning calorimetry (DSC). Deviations >2°C from literature values indicate impurities .

Advanced: How to integrate experimental and computational data for predictive modeling?

Methodological Answer:

- Data-Driven Workflows:

Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to automate data extraction from spectral databases (e.g., PubChem) and computational outputs . - Machine Learning (ML):

Train ML models on historical reaction data to predict optimal synthetic pathways or stability under stress conditions. Ensure datasets are validated for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.